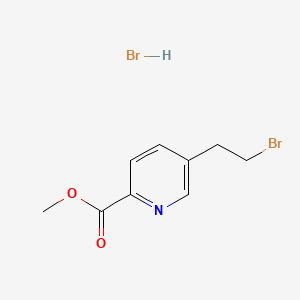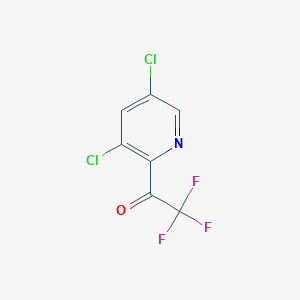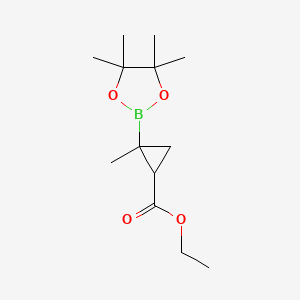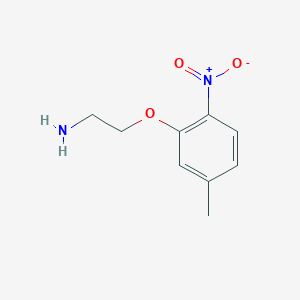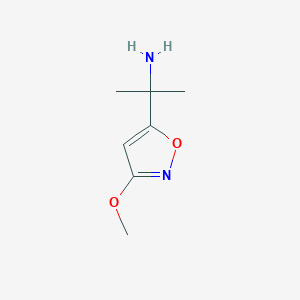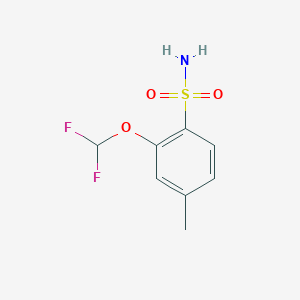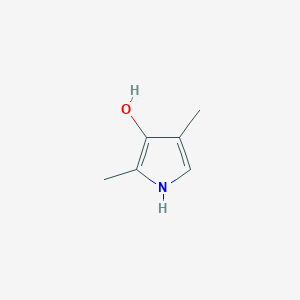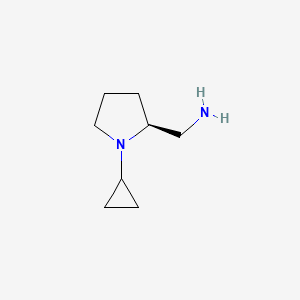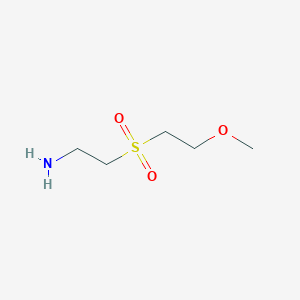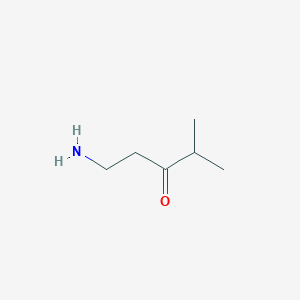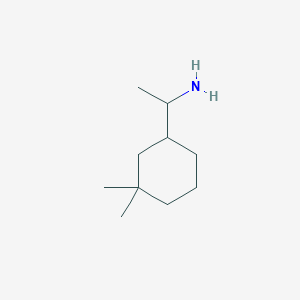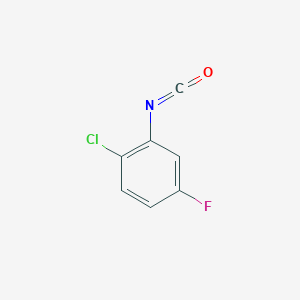![molecular formula C8H7F4NO B15311046 o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine typically involves the introduction of the hydroxylamine group to a fluorinated aromatic precursor. One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to obtaining a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the fluoro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under various conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique reactivity makes it useful in biochemical studies, particularly in the modification of biomolecules.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or imaging agents.
Industry: The compound is used in the development of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine exerts its effects involves interactions with molecular targets through its functional groups. The hydroxylamine moiety can form hydrogen bonds and participate in redox reactions, while the fluoro and trifluoromethyl groups influence the compound’s electronic properties and reactivity. These interactions can modulate enzyme activity, alter molecular recognition processes, and affect the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)phenol
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to these similar compounds, o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine stands out due to the presence of the hydroxylamine group, which imparts unique reactivity and potential for diverse chemical transformations. The combination of fluoro and trifluoromethyl groups further enhances its stability and electronic properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7F4NO |
|---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
O-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]hydroxylamine |
InChI |
InChI=1S/C8H7F4NO/c9-7-2-1-6(8(10,11)12)3-5(7)4-14-13/h1-3H,4,13H2 |
InChI Key |
CKMCHJXREJNCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CON)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


